6-Fluoro-6-methyl-1,4-oxazepane
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Overview
Description
6-Fluoro-6-methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.17 g/mol . It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-6-methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-fluoro-6-methylhexan-1-amine with ethylene oxide under basic conditions to form the oxazepane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-6-methyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazepane N-oxides.
Reduction: Saturated oxazepane derivatives.
Substitution: Various substituted oxazepanes depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-6-methyl-1,4-oxazepane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-6-methyl-1,4-oxazepane depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability . The exact molecular targets and pathways involved would vary based on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,4-oxazepane: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Fluoro-1,4-oxazepane: Lacks the methyl group, which can affect its reactivity and interactions.
1,4-Oxazepane: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness
6-Fluoro-6-methyl-1,4-oxazepane is unique due to the presence of both fluorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions .
Properties
IUPAC Name |
6-fluoro-6-methyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRSBCAZNRXORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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